molecular formula C17H17N3O3S2 B2676808 Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477505-70-7

Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Cat. No. B2676808
CAS RN: 477505-70-7
M. Wt: 375.46
InChI Key: URPNFSFXAOXXPP-UHFFFAOYSA-N
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Description

“Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound with the molecular formula C17H17N3O3S2 and a molecular weight of 375.46. It is a derivative of tetrahydrobenzo[d]thiazoles .


Synthesis Analysis

The synthesis of tetrahydrobenzo[d]thiazol-2-yl derivatives, which are the core structure of the compound, involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents produces different heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazol-2-yl moiety attached to a carbamothioyl group, which is further attached to a carbamoyl group. The carbamoyl group is then linked to a benzoate group.


Chemical Reactions Analysis

The reactivity of the tetrahydrobenzo[d]thiazol-2-yl derivative towards some chemical reagents was observed to produce different heterocyclic derivatives . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Scientific Research Applications

Quorum Sensing Inhibitors

Compounds with a similar structure to “Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a term for bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Anti-Biofilm Agents

These compounds have also shown promise as anti-biofilm agents . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections in the body .

Anti-Tumor Agents

Some derivatives of this compound have shown potential as anti-tumor agents . They have been tested in six tumor cell lines and have shown promising results .

Tyrosine Kinase Inhibitors

These compounds have also been evaluated for their inhibitory activity against tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a key role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .

Pim-1 Kinase Inhibitors

Some of these compounds have shown high activity as Pim-1 kinase inhibitors . Pim-1 kinase is an enzyme that in humans is encoded by the PIM1 gene. It has been shown to correlate with the development of different types of cancer .

C-Met Inhibitors

Some of these compounds have shown potent inhibition towards c-Met kinase . The c-Met pathway has been shown to play a crucial role in the development and progression of cancer, including cancer cell growth, survival, angiogenesis, and metastasis .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that tetrahydrobenzo[d]thiazol-2-yl derivatives have shown potential as anticancer agents capable of inhibiting c-Met receptor tyrosine kinase .

properties

IUPAC Name

methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-23-15(22)11-8-6-10(7-9-11)14(21)19-16(24)20-17-18-12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPNFSFXAOXXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

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